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molecular formula C9H7FO4 B1595569 2-(Carboxymethyl)-4-fluorobenzoic acid CAS No. 500779-09-9

2-(Carboxymethyl)-4-fluorobenzoic acid

Cat. No. B1595569
M. Wt: 198.15 g/mol
InChI Key: NJRYCMRYNLWLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

An amount of 200 mg (1.01 mmol) of 2-carboxymethyl-4-fluoro-benzoic acid and urea (72.47 mg, 1.22 mmol) were heated neat at 180-190° C. for 45 min. The mixture is cooled to room temperature followed by recrystallization from water and anhydrous ether to give 175 mg (80% yield) of brown solid. MS (ESI) m/z 179.15 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
72.47 mg
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])(O)=[O:2].[NH2:15]C(N)=O>>[F:14][C:12]1[CH:13]=[C:5]2[C:6](=[CH:10][CH:11]=1)[C:7](=[O:8])[NH:15][C:1](=[O:2])[CH2:4]2

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
72.47 mg
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by recrystallization from water and anhydrous ether

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CC(NC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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